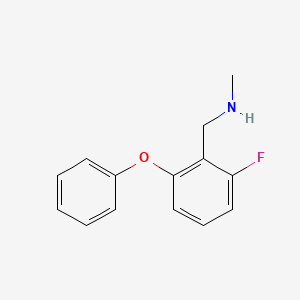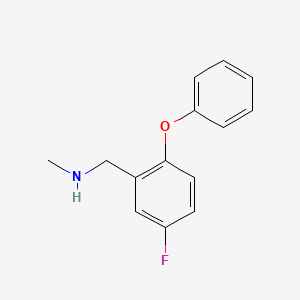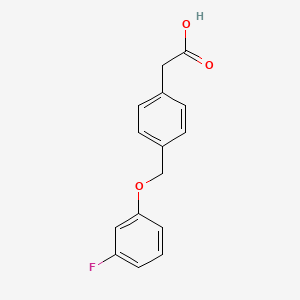![molecular formula C13H20N2O B1345297 [2-(4-甲基-1,4-二氮杂环-1-基)苯基]甲醇 CAS No. 915707-55-0](/img/structure/B1345297.png)
[2-(4-甲基-1,4-二氮杂环-1-基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20N2O . It is also known as "{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine" .
Molecular Structure Analysis
The molecular structure of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” can be represented by the SMILES stringCN1CCCN(CC1)C2=CC=CC=C2CO . The InChI key for this compound is AQLZGQUKWNQYPH-UHFFFAOYSA-N .
科学研究应用
Biocatalysis in Organic Chemistry
Scientific Field
Organic Chemistry Application Summary: This compound is used in the synthesis of chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . Methods of Application:
Therapeutic Potential in Pharmacology
Scientific Field
Pharmacology Application Summary: Investigation of the therapeutic potential of compounds containing the 1,4-diazepane structure, which is present in “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” . Methods of Application:
Crystallography and Structural Analysis
Scientific Field
Crystallography Application Summary: The compound is used in the study of crystal structures and density functional theory (DFT) analysis . Methods of Application:
Synthesis of Heterocyclic Compounds
Scientific Field
Synthetic Chemistry Application Summary: Utilized in the synthesis of complex heterocyclic compounds . Methods of Application:
Development of Platinum-Based Compounds
Scientific Field
Inorganic Chemistry Application Summary: The compound serves as a precursor in the synthesis of platinum-based complexes . Methods of Application:
Enantioselective Synthesis
Scientific Field
Chiral Chemistry Application Summary: Employed in the enantioselective synthesis of chiral molecules . Methods of Application:
Antimicrobial Agents
Scientific Field
Medicinal Chemistry Application Summary: The compound’s derivatives are explored for their antimicrobial properties, which are crucial in the development of new therapeutic agents. Methods of Application:
Anti-Infective Agents
Scientific Field
Pharmaceutical Sciences Application Summary: Derivatives of the compound are being studied for their use as anti-infective agents with a broad spectrum of activity. Methods of Application:
- Identification of compounds with significant anti-infective activities, offering a pathway for new drug development .
Anti-Tubercular Activity
Scientific Field
Tuberculosis Research Application Summary: The structural motif of the compound is utilized in the synthesis of compounds with potential anti-tubercular activity. Methods of Application:
- Some synthesized compounds exhibit activity against Mycobacterium tuberculosis, suggesting potential for further exploration in tuberculosis treatment .
Anti-Cancer Research
Scientific Field
Oncology Application Summary: The compound is a key intermediate in the synthesis of molecules with potential anti-cancer properties. Methods of Application:
- Discovery of derivatives with cytotoxic effects against certain cancer cell lines, indicating possible therapeutic applications .
Anti-Viral Research
Scientific Field
Virology Application Summary: The compound’s framework is used to create derivatives that could serve as anti-viral agents. Methods of Application:
- Some derivatives show inhibitory activity against specific viruses, warranting further investigation into their potential as anti-viral drugs .
Chemical Biology and Drug Design
Scientific Field
Chemical Biology Application Summary: The compound is used in drug design to create molecules that can interact with biological targets. Methods of Application:
安全和危害
Safety information for “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” indicates that it may be dangerous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also important to provide appropriate exhaust ventilation at places where dust is formed .
属性
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-4-8-15(10-9-14)13-6-3-2-5-12(13)11-16/h2-3,5-6,16H,4,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBDLMFCIKDQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640324 |
Source


|
| Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
CAS RN |
915707-55-0 |
Source


|
| Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

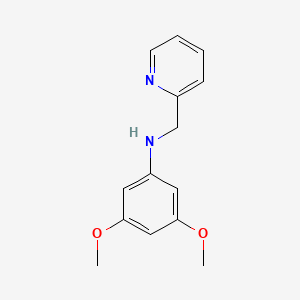
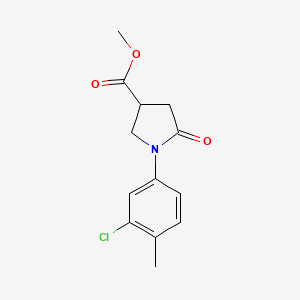
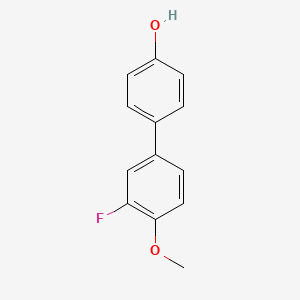
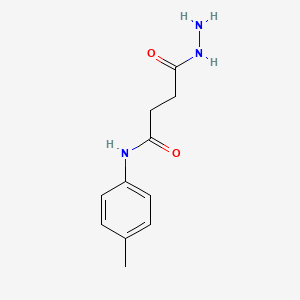

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)
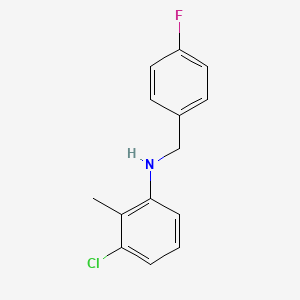
![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)


